molecular formula C13H18N2O B7087775 N-(2-bicyclo[2.2.2]oct-5-enylmethyl)-2-cyanopropanamide

N-(2-bicyclo[2.2.2]oct-5-enylmethyl)-2-cyanopropanamide

Cat. No.: B7087775
M. Wt: 218.29 g/mol
InChI Key: DUKATVXOTAVDPN-UHFFFAOYSA-N
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Description

N-(2-bicyclo[222]oct-5-enylmethyl)-2-cyanopropanamide is a complex organic compound characterized by its unique bicyclic structure

Properties

IUPAC Name

N-(2-bicyclo[2.2.2]oct-5-enylmethyl)-2-cyanopropanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O/c1-9(7-14)13(16)15-8-12-6-10-2-4-11(12)5-3-10/h2,4,9-12H,3,5-6,8H2,1H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUKATVXOTAVDPN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C#N)C(=O)NCC1CC2CCC1C=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-bicyclo[2.2.2]oct-5-enylmethyl)-2-cyanopropanamide typically involves multiple steps. One common approach starts with the preparation of bicyclo[2.2.2]oct-5-en-2-one, which can be synthesized via an intramolecular alkylation reaction of 9-bromocarvone derivatives . The resulting bicyclo[2.2.2]oct-5-en-2-one is then subjected to further reactions to introduce the cyanopropanamide group.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthesis likely involves similar steps to those used in laboratory settings, with optimizations for scale, yield, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

N-(2-bicyclo[2.2.2]oct-5-enylmethyl)-2-cyanopropanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: Reduction reactions can be used to modify the bicyclic structure or the cyanopropanamide group.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents to ensure the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while reduction could produce amine or alkane derivatives.

Scientific Research Applications

N-(2-bicyclo[2.2.2]oct-5-enylmethyl)-2-cyanopropanamide has several scientific research applications:

    Chemistry: The compound is used as a building block in organic synthesis, enabling the construction of more complex molecules.

    Biology: It may serve as a probe or ligand in biochemical studies, helping to elucidate biological pathways and interactions.

    Industry: The compound could be used in the development of new materials or as an intermediate in the synthesis of other industrial chemicals.

Mechanism of Action

The mechanism of action of N-(2-bicyclo[2.2.2]oct-5-enylmethyl)-2-cyanopropanamide involves its interaction with specific molecular targets. The bicyclic structure allows for unique binding interactions with enzymes or receptors, potentially modulating their activity. The cyanopropanamide group may also participate in hydrogen bonding or other interactions that influence the compound’s biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2-bicyclo[222]oct-5-enylmethyl)-2-cyanopropanamide is unique due to the presence of the cyanopropanamide group, which imparts distinct chemical and biological properties

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